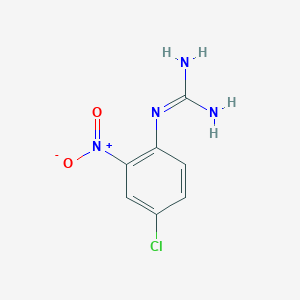
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol is an organic compound that belongs to the class of piperidines This compound is characterized by the presence of a piperidine ring substituted with a 2,6-difluoro-4-nitrophenyl group and a hydroxyl group at the third position
Méthodes De Préparation
The synthesis of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoro-4-nitrobenzene and piperidine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the nitro group on the benzene ring by the piperidine ring. This is typically achieved under basic conditions using a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Applications De Recherche Scientifique
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
1-(2,6-Difluoro-4-nitrophenyl)piperidin-3-ol can be compared with other similar compounds:
1-(4-Fluoro-2-nitrophenyl)piperidin-3-ol: This compound has a similar structure but with a single fluorine atom, leading to different chemical reactivity and biological activity.
1-(2,6-Difluoro-4-nitrophenyl)piperidin-4-one:
Propriétés
Formule moléculaire |
C11H12F2N2O3 |
|---|---|
Poids moléculaire |
258.22 g/mol |
Nom IUPAC |
1-(2,6-difluoro-4-nitrophenyl)piperidin-3-ol |
InChI |
InChI=1S/C11H12F2N2O3/c12-9-4-7(15(17)18)5-10(13)11(9)14-3-1-2-8(16)6-14/h4-5,8,16H,1-3,6H2 |
Clé InChI |
XQKQMLCKAAHSKL-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=C(C=C(C=C2F)[N+](=O)[O-])F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-tert-Butyl[[1-[4-chloro-3-(trifluoromethyl)phenyl]prop-1-en-1-yl]oxy]dimethylsilane](/img/structure/B13692384.png)




![Perchlorophenyl (E)-3-[4-(Phosphonooxy)phenyl]-2-butenoate](/img/structure/B13692476.png)
![(S)-2-[4-[6-[(4-Chloro-2-fluorobenzyl)oxy]-2-pyridyl]-3-fluorobenzyl]-1-(oxetan-2-ylmethyl)benzimidazole-6-carboxylic Acid](/img/structure/B13692397.png)




![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)
